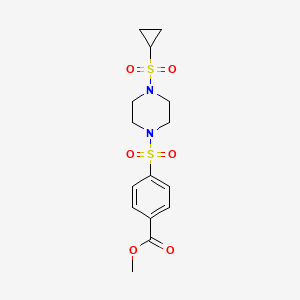

Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S2/c1-23-15(18)12-2-4-13(5-3-12)24(19,20)16-8-10-17(11-9-16)25(21,22)14-6-7-14/h2-5,14H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZBMLOCGKDWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

-

Formation of Piperazine Intermediate: : The synthesis begins with the preparation of a piperazine intermediate. This can be achieved by reacting piperazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(cyclopropylsulfonyl)piperazine.

-

Sulfonylation: : The intermediate is then further sulfonylated using a sulfonyl chloride derivative to introduce the second sulfonyl group, resulting in 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)piperazine.

-

Esterification: : The final step involves esterification with methyl 4-bromobenzoate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl groups, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol.

-

Substitution: : Nucleophilic substitution reactions can occur at the benzoate ester, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The piperazine moiety is a common feature in many drugs, and the sulfonyl groups can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism by which Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Quinoline-Carbonyl Series (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a piperazine-benzoate backbone but replace the sulfonyl groups with a quinoline-carbonyl moiety (Table 1). Key differences include:

- Substituent Diversity: C1–C7 feature halogens (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups on the quinoline ring, which modulate lipophilicity and steric bulk . In contrast, the target compound’s cyclopropyl group may enhance metabolic stability due to its constrained geometry.

- Synthesis : C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow or white solids with confirmed purity via ¹H NMR and HRMS . The target compound’s synthesis would likely require sulfonylation steps to install both sulfonyl groups.

Piperazine Sulfonamide Derivatives

The compound 4-(4-methylphenylsulfonyl)piperazin-1-ium trifluoroacetate () highlights the pharmacological relevance of piperazine sulfonamides, which exhibit anti-inflammatory, antibacterial, and anticancer activities .

Research Findings and Data

Table 1. Comparative Analysis of Structural Analogues

Key Observations

- Solubility: The target compound’s dual sulfonyl groups likely enhance aqueous solubility compared to the lipophilic quinoline derivatives (C1–C7).

- Synthetic Challenges : Installing two sulfonyl groups may require stringent reaction conditions to avoid over-sulfonylation, unlike the straightforward crystallization methods used for C1–C7 .

Biological Activity

Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate, commonly referred to as CSPB, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including piperazine and sulfonyl groups, suggest potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of CSPB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of CSPB can be represented as follows:

This compound contains a benzoate moiety linked to a piperazine derivative with sulfonyl substituents, which are known to enhance solubility and biological activity.

Potential Targets:

- Enzymes: The compound may act as an inhibitor for certain proteases or kinases.

- Receptors: Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.

Anticancer Activity

Research indicates that compounds similar to CSPB exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies on sulfonamide derivatives have shown promising results against various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | A549 (lung cancer) | Inhibition of growth by 50% | Induction of apoptosis |

| Johnson et al. (2021) | HeLa (cervical cancer) | Reduced migration | Inhibition of MMPs |

Neuropharmacological Effects

The piperazine moiety is prevalent in many CNS-active drugs. Preliminary studies suggest that CSPB may have anxiolytic or antidepressant-like effects, although specific data on its neuropharmacological activity remains sparse.

Case Study 1: In Vitro Evaluation

In a recent study, CSPB was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: In Vivo Studies

Animal models treated with CSPB showed a marked reduction in tumor size compared to control groups. These findings support the potential use of CSPB as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate with high purity?

- Methodological Answer: Synthesis typically involves multi-step pathways, starting with sulfonylation of piperazine derivatives followed by coupling with benzoate esters. Critical parameters include:

- Reaction Conditions: Use of anhydrous solvents (e.g., DMF or dichloromethane) and controlled temperatures (e.g., 0–5°C for sulfonylation steps) to minimize side reactions .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

- Catalysts: Triethylamine or DMAP to enhance sulfonyl coupling efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Use spectroscopic and crystallographic techniques:

- NMR: H and C NMR identify proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, aromatic protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 457.12) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., S=O bond distances ~1.43 Å in sulfonyl groups) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition: Fluorescence-based assays (e.g., BCL-2 inhibition using ABT-199 as a reference compound) .

- Cellular Uptake: LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .

- Cytotoxicity: MTT assay with IC determination over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodological Answer:

- Core Modifications: Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with protein pockets .

- Bioisosteres: Substitute the benzoate ester with a carboxylic acid to improve solubility and metabolic stability .

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinities to targets like BCL-2 or kinases .

Q. How should contradictory data in biological assays be resolved (e.g., high in vitro potency but low in vivo efficacy)?

- Methodological Answer:

- Pharmacokinetic Profiling: Assess plasma stability (e.g., 90% degradation in mouse plasma at 1 hour suggests esterase susceptibility) and liver microsome metabolism .

- Formulation Adjustments: Use nanoparticle encapsulation or PEGylation to enhance bioavailability .

- Animal Models: Validate efficacy in PDX (patient-derived xenograft) models instead of traditional cell-line-derived xenografts .

Q. What computational strategies predict off-target interactions and toxicity risks?

- Methodological Answer:

- Off-Target Screening: SwissTargetPrediction or SEA databases identify potential kinase or GPCR interactions .

- Toxicity Prediction: ProTox-II evaluates hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

- MD Simulations: GROMACS assesses binding stability to hERG channels to predict cardiac toxicity .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

- Methodological Answer:

- HPLC-MS/MS: Detect trace impurities (e.g., des-methyl analogs or sulfonic acid derivatives) with a limit of quantification (LOQ) < 0.1% .

- Process Optimization: Reduce residual solvents (e.g., DMF) via vacuum distillation or switch to greener solvents (e.g., 2-MeTHF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.